Cas no 831-82-3 (4-Phenoxyphenol)

4-Phenoxyphenol is a phenolic compound characterized by its biphenyl ether structure, featuring a hydroxyl group and a phenoxy substituent. This compound is valued for its role as an intermediate in organic synthesis, particularly in the production of polymers, agrochemicals, and pharmaceuticals. Its chemical stability and reactivity make it suitable for use in cross-coupling reactions and as a building block for more complex molecules. Additionally, 4-Phenoxyphenol exhibits antioxidant properties, which can be leveraged in material science to enhance durability. The compound is typically supplied as a high-purity solid, ensuring consistent performance in research and industrial applications. Proper handling and storage are recommended due to its potential sensitivity to oxidation.
4-Phenoxyphenol structure
4-Phenoxyphenol structure
Product name:4-Phenoxyphenol
CAS No:831-82-3
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00002331
CID:40039
PubChem ID:24853827

4-Phenoxyphenol Chemical and Physical Properties

Names and Identifiers

    • 4-Phenoxyphenol
    • 4-HYDROXYDIPHENYL ETHER
    • Hydroquinone monophenyl ether
    • p-Phenoxyphenol
    • Phenol, 4-phenoxy-
    • p-Hydroxydiphenyl ether
    • Phenol, p-phenoxy-
    • 4-(phenyloxy)phenol
    • D83R742GJR
    • ZSBDGXGICLIJGD-UHFFFAOYSA-N
    • 4-phenoxyphenol methanol clathrate
    • 4-phenoxy-phenol
    • 4-phenoxy phenol
    • 4-(Phenoxy)phenol
    • 4-(phenoxy)-phenol
    • PubChem22528
    • DSSTox_CID_2127
    • 2_vac_100K
    • DSSTox_RID_76498
    • 2_vac_293K
    • DSSTox_GS
    • 4-Phenoxyphenol (ACI)
    • Phenol, p-phenoxy- (6CI, 7CI, 8CI)
    • NSC 25027
    • 4-phenoxyphenol acetone clathrate
    • 4-Phenoxyphenol, 99%
    • UNII-D83R742GJR
    • BDBM398051
    • FT-0645037
    • SCHEMBL74847
    • Q17310077
    • AC-907/25014304
    • MFCD00002331
    • NCGC00257532-01
    • Z104478356
    • AKOS000119371
    • BIF-44
    • NSC25027
    • DTXCID802127
    • 4-Hydroxydiphenyl Ether; Hydroquinone Monophenyl Ether; NSC 25027; p-Hydroxydiphenyl Ether; p-Phenoxyphenol; Phenol, p-phenoxy- (6CI,7CI,8CI)
    • 831-82-3
    • Tox21_302190
    • P0950
    • CGA-26021
    • NSC-25027
    • STR06800
    • CS-B0818
    • F21246
    • A840521
    • W-104150
    • SY001783
    • US10322118, Entry 9
    • EINECS 212-611-1
    • CHEMBL224318
    • CAS-831-82-3
    • NS00014371
    • HX8
    • DTXSID2022127
    • CHEBI:39264
    • PS-8471
    • EN300-20480
    • DB-028997
    • GLXC-10547
    • MDL: MFCD00002331
    • Inchi: 1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
    • InChI Key: ZSBDGXGICLIJGD-UHFFFAOYSA-N
    • SMILES: OC1C=CC(OC2C=CC=CC=2)=CC=1
    • BRN: 2047182

Computed Properties

  • Exact Mass: 186.06800
  • Monoisotopic Mass: 186.06808
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 29.5
  • Tautomer Count: 2
  • Surface Charge: 0

Experimental Properties

  • Color/Form: White crystals
  • Density: 1.1032 (rough estimate)
  • Melting Point: 83.0 to 86.0 deg-C
  • Boiling Point: 167°C/3mmHg(lit.)
  • Flash Point: Fahrenheit: 338 ° f
    Celsius: 170 ° c
  • Refractive Index: 1.6010 (estimate)
  • Solubility: toluene: 0.1 g/mL, clear
  • Water Partition Coefficient: Insoluble
  • Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
  • PSA: 29.46000
  • LogP: 3.18450
  • Solubility: Insoluble in water, soluble in benzene, ether and other organic solvents.

4-Phenoxyphenol Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S37/39
  • Hazardous Material Identification: Xi
  • Storage Condition:Inert atmosphere,Room Temperature
  • TSCA:Yes
  • Risk Phrases:R36/37/38
  • Packing Group:I; II; III

4-Phenoxyphenol Customs Data

  • HS CODE:29095090
  • Customs Data:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-Phenoxyphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM116809-100g
4-Phenoxyphenol
831-82-3 95%
100g
$106 2022-06-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044435-100g
4-Phenoxyphenol
831-82-3 98%
100g
¥102.00 2024-07-28
Enamine
EN300-20480-5.0g
4-phenoxyphenol
831-82-3 95.0%
5.0g
$29.0 2025-03-21
Enamine
EN300-20480-50.0g
4-phenoxyphenol
831-82-3 95.0%
50.0g
$72.0 2025-03-21
abcr
AB118453-100 g
4-Phenoxyphenol, 99%; .
831-82-3 99%
100g
€126.60 2023-05-10
Apollo Scientific
OR0699-5g
4-Phenoxyphenol
831-82-3
5g
£15.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018858-500g
4-Phenoxyphenol
831-82-3 99%
500g
¥357 2024-05-21
Chemenu
CM116809-500g
4-Phenoxyphenol
831-82-3 95%
500g
$458 2022-06-10
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018858-100g
4-Phenoxyphenol
831-82-3 99%
100g
¥84 2024-05-21
Enamine
EN300-20480-0.5g
4-phenoxyphenol
831-82-3 95.0%
0.5g
$21.0 2025-03-21

4-Phenoxyphenol Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  rt → 120 °C; 0.5 h, 120 °C
1.2 Catalysts: Cuprous chloride ;  120 °C → 180 °C
1.3 180 °C; 9 h, 180 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
Reference
Study on synthesis of pyriproxyfen
He, Xi-hui; et al, Xihua Daxue Xuebao, 2007, 26(4), 34-35

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Methanol ;  24 h, 25 °C
Reference
Solvent-switchable regioselective 1,2- or 1,6-addition of quinones with boronic acids
Xia, Qi; et al, Chemical Communications (Cambridge, 2023, 59(54), 8416-8419

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Oxygen Solvents: Ethanol ;  12 - 24 h, rt
Reference
Red light-induced highly efficient aerobic oxidation of organoboron compounds using spinach as a photocatalyst
Yan, Peng; et al, Green Chemistry, 2022, 24(23), 9263-9268

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Acetic acid ,  Water
Reference
Thyroxine analogs. XII. Deiodination of iodophenyl phenyl ethers with hydriodic acid
Jorgensen, Eugene C.; et al, Journal of Organic Chemistry, 1964, 29(11), 3396-8

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  1 - 3 h, rt
Reference
Design, synthesis and insecticidal evaluation of aryloxy dihaloropropene derivatives
Yang, Ji-Chun; et al, Bioorganic & Medicinal Chemistry, 2016, 24(3), 383-390

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium borohydride Solvents: Ethanol
Reference
Iodothyronine Deiodinase Mimics. Deiodination of o,o'-Diiodophenols by Selenium and Tellurium Reagents
Vasil'ev, Andrei A.; et al, Journal of Organic Chemistry, 1998, 63(12), 3911-3917

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide
Reference
The synthesis of N-(4-phenoxyphenoxyethyl)-O-ethylcarbamate (fenoxycarb)
Kvartskhava, G.; et al, Izvestiya Akademii Nauk Gruzii, 2000, 26(1-2), 83-87

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: 1-Decanethiol ,  Hexamethyldisilazane Catalysts: N′′′-[P,P-Bis(dimethylamino)-N-(1,1-dimethylethyl)phosphinimyl]-N,N,N′,N′,N′′,N′… Solvents: Tetrahydrofuran ,  Hexane ;  3 h, 100 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; 30 min, rt
Reference
Organic superbase t-Bu-P4-catalyzed demethylations of methoxyarenes
Shigeno, Masanori; et al, Organic Chemistry Frontiers, 2022, 9(14), 3656-3663

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Zinc Solvents: Dimethylformamide ;  3.5 min
Reference
Zinc-catalyzed Williamson ether synthesis in the absence of base
Paul, Satya; et al, Tetrahedron Letters, 2004, 45(48), 8825-8829

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Reference
Palladium-Mediated Site-Selective C-H Radio-iodination
Dubost, Emmanuelle; et al, Organic Letters, 2018, 20(19), 6302-6305

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Cobalt chloride (CoCl2) (complexes with Ethephon, AMCA-MIL53(Al), amino guanidine nitrate, supp…) ;  9 h, 90 °C
1.2 Solvents: Ethyl acetate
Reference
CoII Immobilized on Aminated Magnetic-Based Metal-Organic Framework: An Efficient Heterogeneous Nanostructured Catalyst for the C-O Cross-Coupling Reaction in Solvent-Free Conditions
Mohammadinezhad, Arezou; et al, Catalysis Letters, 2020, 150(2), 332-352

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Improvement on synthesis of 4-phenoxyphenol
Gao, Yong-hong; et al, Huaxue Shijie, 2007, 48(7), 418-420

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Dichloromethane ;  1 h, 25 °C
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 5
Reference
Simple and Practical Conversion of Benzoic Acids to Phenols at Room Temperature
Xiong, Wenzhang; et al, Journal of the American Chemical Society, 2022, 144(34), 15894-15902

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Reference
A convenient method for the preparation of 4-aryloxyphenols
Yeager, Gary W.; et al, Synthesis, 1991, (1), 63-8

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Zinc Solvents: Dimethylformamide ;  2.5 min
Reference
Zinc-catalyzed Williamson ether synthesis in the absence of base
Paul, Satya; et al, Tetrahedron Letters, 2004, 45(48), 8825-8829

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Iron oxide (Fe3O4) ;  48 h, 130 °C
Reference
Catalytic synthesis of diaryl ethers with magnetically recoverable Fe3O4 nanoparticles under solvent-free and ligand-free conditions
Feng, Cuilan; et al, Yingyong Huaxue, 2014, 31(5), 536-540

Synthetic Circuit 17

Reaction Conditions
Reference
Inorganic and organic byproducts of the reactions between chlorite, activated carbon, and phenolic compounds
Karpel Vel Leitner, Nathalie; et al, Environmental Science and Technology, 1994, 28(2), 222-30

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: trans-Di(μ-acetato)bis[o-(di-o-tolylphosphino)benzyl]dipalladium ,  Bis(1,1-dimethylethyl)[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Dimethylformamide ,  Water ;  30 min, 115 °C
Reference
Efficient Microwave-Assisted Pd-Catalyzed Hydroxylation of Aryl Chlorides in the Presence of Carbonate
Yu, Chao-Wu; et al, Organic Letters, 2012, 14(14), 3688-3691

Synthetic Circuit 19

Reaction Conditions
Reference
The role of stereoelectronic factors in the oxidation of phenols
Armstrong, David R.; et al, Tetrahedron Letters, 1983, 24(10), 1071-4

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Boric acid (H3BO3) Catalysts: Palladium diacetate ,  [3,6-Dimethoxy-2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]bis(1,1-dimethyl… Solvents: N-Methyl-2-pyrrolidone ;  24 h, 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid
Song, Zhi-Qiang; et al, Organic Letters, 2020, 22(21), 8470-8474

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2294849-98-0 (graphene oxide supported) Solvents: Dimethylformamide ;  24 h, 100 °C
Reference
A new strategy to design a graphene oxide supported palladium complex as a new heterogeneous nanocatalyst and application in carbon-carbon and carbon-heteroatom cross-coupling reactions
Bahrami, Kiumars ; et al, Applied Organometallic Chemistry, 2019, 33(4),

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen iodide Solvents: Acetic acid ,  Water
Reference
Thyroxine analogs. IV. Synthesis of aliphatic and alicyclic ethers of 3,5-diiodo-D-tyrosine
Jorgensen, Eugene C.; et al, Journal of Organic Chemistry, 1961, 26, 894-900

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Diisopropylethylamine ,  Oxygen Catalysts: Rhodium, bis[μ-(acetato-κO:κO′)]bis(acetato-κO)bis(2,2′-bipyridine-κN1,κN1′)di-,… Solvents: Dimethylformamide ;  18 h, 1 atm, rt
Reference
Bimetallic Photoredox Catalysis: Visible Light-Promoted Aerobic Hydroxylation of Arylboronic Acids with a Dirhodium(II) Catalyst
Yang, Hsiang-Ming; et al, Journal of Organic Chemistry, 2020, 85(4), 2040-2047

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Graphene (oxide) Solvents: Water ;  rt; 5 min, rt
Reference
Graphene Oxide as a Carbocatalyst for Sustainable ipso-Hydroxylation of Arylboronic Acids: A Simple and Straightforward Strategy To Access Phenols
Karthik, Murugan; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 9028-9034

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Sodium bis(trimethylsilyl)amide Solvents: 1,3-Dimethyl-2-imidazolidinone ,  Tetrahydrofuran ;  185 °C
Reference
Sodium Hexamethyldisilazide
Watson, Brett T.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Acetic acid ,  Sodium nitrite ,  Hydrochloric acid ,  Tetrafluoroboric acid Solvents: Ethanol ,  Water
Reference
A synthesis of dl-thyronine via 4-chloromethyl-4'-nitrodiphenyl ether
Southwick, Philip L.; et al, Journal of the American Chemical Society, 1953, 75, 5877-80

4-Phenoxyphenol Raw materials

4-Phenoxyphenol Preparation Products

4-Phenoxyphenol Suppliers

Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:831-82-3)
Order Number:SFD1469
Stock Status:
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:02
Price ($):
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:831-82-3)4-Phenoxyphenol
Order Number:1692786
Stock Status:in Stock
Quantity:Company Customization
Purity:98%
Pricing Information Last Updated:Friday, 18 April 2025 17:02
Price ($):discuss personally

4-Phenoxyphenol Related Literature

Additional information on 4-Phenoxyphenol

4-Phenoxyphenol (CAS No 831-82-3): A Comprehensive Overview

4-Phenoxyphenol, also known by its CAS registry number 831-82-3, is a versatile organic compound that has garnered significant attention in both academic and industrial research. This compound, with the molecular formula C₁₃H₁₀O₂, belongs to the class of phenolic compounds and is characterized by its unique structure featuring a phenoxy group attached to a phenol ring. Over the years, 4-phenoxyphenol has been extensively studied for its applications in various fields, including materials science, pharmaceuticals, and agrochemicals.

One of the most notable aspects of 4-phenoxyphenol is its role in the synthesis of advanced materials. Recent studies have highlighted its potential as a building block for constructing high-performance polymers and composites. For instance, researchers have explored its ability to form robust networks through hydrogen bonding and π-π interactions, making it a promising candidate for applications in thermoplastics and elastomers. The compound's ability to undergo various chemical modifications further enhances its utility in tailoring materials with specific mechanical and thermal properties.

In the pharmaceutical sector, 4-phenoxyphenol has shown potential as an intermediate in drug development. Its structure allows for functionalization at multiple sites, enabling the creation of bioactive molecules with diverse pharmacological profiles. For example, studies have demonstrated its use in designing anti-inflammatory agents and antioxidants. The compound's ability to modulate cellular responses through receptor interactions has also been a focal point of recent investigations.

The agricultural industry has also benefited from the properties of 4-phenoxyphenol. It has been utilized as a precursor in the synthesis of herbicides and fungicides, contributing to crop protection and yield enhancement. Recent advancements in green chemistry have further emphasized the importance of this compound in developing eco-friendly agrochemicals. Its biodegradability and low toxicity profile make it an ideal candidate for sustainable agricultural practices.

From a synthetic perspective, the production of 4-phenoxyphenol involves several well-established methods. Traditional approaches include Friedel-Crafts alkylation and nucleophilic aromatic substitution, while modern techniques leverage catalytic systems to improve yield and selectivity. The development of efficient synthetic pathways remains a critical area of research, driven by the increasing demand for this compound across various industries.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of 4-phenoxyphenol. Advanced molecular modeling techniques have enabled researchers to predict its interaction with biological systems and optimize its properties for specific applications. These computational studies complement experimental work, accelerating the discovery process and reducing costs associated with trial-and-error approaches.

In conclusion, 4-phenoxyphenol (CAS No 831-82-3) stands out as a multifaceted compound with immense potential across diverse fields. Its unique chemical properties, coupled with ongoing advancements in synthesis and application development, ensure its continued relevance in both academic research and industrial innovation. As researchers continue to explore new avenues for its utilization, 4-phenoxyphenol is poised to play an increasingly important role in shaping future technologies.

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